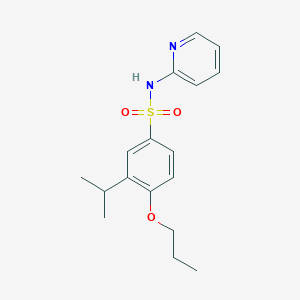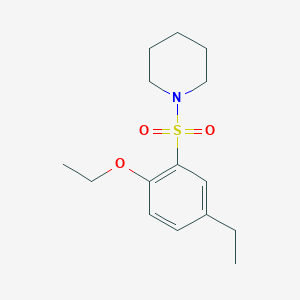
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide, also known as CEIBS, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and protection of neurons from oxidative stress. 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has also been shown to have an effect on glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide is that it has been shown to have a low toxicity profile, making it a potential candidate for further preclinical and clinical studies. However, 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics. In addition, 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide research. One direction is to investigate the potential use of 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide in animal models and humans. Furthermore, the development of more efficient synthesis methods and purification techniques may improve the yield and purity of 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide, making it more accessible for research purposes.
Métodos De Síntesis
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide can be synthesized using various methods, including the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with isobutylamine in the presence of a base. Another method involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with isobutylamine in the presence of a solvent such as dimethylformamide. The yield and purity of 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide can be improved by using different reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has been shown to protect neurons from oxidative stress and reduce inflammation.
Propiedades
Nombre del producto |
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H18ClNO3S |
Peso molecular |
291.79 g/mol |
Nombre IUPAC |
5-chloro-2-ethoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-4-17-11-6-5-10(13)7-12(11)18(15,16)14-8-9(2)3/h5-7,9,14H,4,8H2,1-3H3 |
Clave InChI |
QXISAOQAHIIGBR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)



